molecular formula C10H10ClN3O3 B1413166 2-(3-Azidopropoxy)-4-chlorobenzoic acid CAS No. 2096985-87-2

2-(3-Azidopropoxy)-4-chlorobenzoic acid

Cat. No.: B1413166
CAS No.: 2096985-87-2
M. Wt: 255.66 g/mol
InChI Key: ABJYLINGZBRLAY-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-4-chlorobenzoic acid: is an organic compound that features both azido and carboxylic acid functional groups The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry

Mechanism of Action

    Target of Action

    The compound contains an azido group and a carboxylic acid group. The azido group is a functional group known for its reactivity, and it’s often used in click chemistry . The carboxylic acid group can participate in various biochemical reactions, including the formation of esters and amides. The specific targets would depend on the context in which the compound is used.

    Mode of Action

    The azido group can undergo a variety of reactions, including reduction to an amine or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . The carboxylic acid group can form bonds with amines to produce amides, or with alcohols to produce esters. These reactions could potentially alter the function of target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-4-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Etherification: The 4-chlorobenzoic acid undergoes etherification with 3-bromopropanol to form 2-(3-bromopropoxy)-4-chlorobenzoic acid.

    Azidation: The bromine atom in 2-(3-bromopropoxy)-4-chlorobenzoic acid is then substituted with an azide group using sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF).

The reaction conditions typically involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Click Chemistry: Copper (I) catalyst, typically copper sulfate (CuSO₄) and sodium ascorbate in water or t-butanol.

    Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).

Major Products

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

2-(3-Azidopropoxy)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropionic acid: Contains an azido group and a carboxylic acid group but lacks the chlorinated benzene ring.

    2-(3-Azidopropoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.

    4-(3-Azidopropoxy)-3-chlorobenzoic acid: Very similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

2-(3-Azidopropoxy)-4-chlorobenzoic acid is unique due to the combination of its azido group, chlorinated benzene ring, and carboxylic acid group. This combination provides a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-(3-azidopropoxy)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-7-2-3-8(10(15)16)9(6-7)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJYLINGZBRLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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